N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c22-12-17-19(24-8-7-23-17)26-9-5-14(6-10-26)13-25-20(27)16-11-15-3-1-2-4-18(15)29-21(16)28/h1-4,7-8,11,14H,5-6,9-10,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIOJYZPIOFGGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural framework that includes a chromene moiety, which is known for its diverse biological activities, particularly in the context of receptor interactions and enzyme modulation.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure incorporates:
- Chromene core : Contributes to the compound's biological activity.
- Piperidine ring : Enhances receptor binding capabilities.
- Cyanopyrazine substituent : Potentially modulates pharmacological effects.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly as an antagonist at specific receptors. Its interactions with various biological targets suggest potential applications in treating neurological disorders and other conditions.
The mechanism of action involves:
- Receptor Binding : The piperidine and cyanopyrazine components facilitate binding to neurotransmitter receptors, particularly muscarinic receptors (M4 subtype) and cannabinoid receptors (CB1).
- Signal Modulation : By modulating receptor activity, the compound can influence neurotransmission and other cellular signaling pathways.
Case Studies
- Neurological Disorders : A study demonstrated that this compound showed promise as a treatment for conditions like schizophrenia and anxiety disorders by modulating dopaminergic and serotonergic pathways .
- Antagonistic Activity : In vitro assays revealed that the compound exhibits sub-nanomolar potency as a CB1 antagonist, which is crucial for developing treatments for obesity and metabolic disorders .
SAR Analysis
Structure–activity relationship (SAR) studies have been conducted to explore how modifications to the molecular structure affect biological activity:
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of Piperidine Ring : Achieved through cyclization reactions.
- Introduction of Chromene Moiety : Utilizes condensation reactions with appropriate precursors.
- Final Coupling : Amide bond formation with coupling reagents such as EDCI.
Scientific Research Applications
Molecular Formula
The molecular formula of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is with a molecular weight of approximately 341.4 g/mol.
Biological Activities and Therapeutic Applications
Research indicates that this compound exhibits various biological activities:
Antagonistic Effects
The compound has been studied for its antagonistic effects on muscarinic receptors, particularly M4 receptors, which are implicated in neurological processes. This suggests potential applications in treating cognitive disorders such as Alzheimer's disease.
Anticancer Properties
Preliminary studies indicate that derivatives of this compound may possess anticancer properties, potentially inhibiting tumor growth by targeting specific signaling pathways involved in cell proliferation.
Anti-inflammatory Effects
Research has shown that compounds similar to this compound may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various biological assays:
| Study | Findings | Applications |
|---|---|---|
| Study 1 | Showed significant antagonistic activity at M4 receptors | Potential treatment for Alzheimer's disease |
| Study 2 | Demonstrated cytotoxic effects against cancer cell lines | Development of anticancer therapies |
| Study 3 | Highlighted anti-inflammatory effects in animal models | Treatment for chronic inflammatory conditions |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on key structural motifs, synthesis strategies, and inferred biological relevance.
Structural Analogues with Coumarin Carboxamide Moieties
Compound 169 (): 4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide shares the 2-oxo-2H-chromene-3-carboxamide scaffold but replaces the piperidine-cyanopyrazine group with a triazole and chlorobenzyl substituent. The triazole introduces polar interactions, while the fluorophenethyl chain may enhance lipophilicity. This compound’s synthesis involves click chemistry, contrasting with the target compound’s likely amide coupling or nucleophilic substitution steps .
Compound 18o (): 6-Chloro-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2H-chromene-3-carboxamide retains the chromene carboxamide but incorporates a peptidomimetic aldehyde backbone.
Piperidine-Based Analogues
CDD-724 (): 5-(2,4-Dimethylphenyl)-N-(3-(1-(2-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetyl)piperidin-4-yl)-1-(methylamino)-1-oxopropan-2-yl)picolinamide features a piperidine core linked to a quinolinone acetyl group. CDD-724 is a BET bromodomain inhibitor, implying the target compound’s structural elements could be optimized for similar epigenetic targets .
HTL22562 (): This CGRP receptor antagonist includes a spiro-piperidine-pyridooxazine core and a pyridinylpiperazine group. While both compounds use piperidine for conformational flexibility, HTL22562’s extended heteroaromatic system and sulfonamide groups enhance solubility and receptor selectivity. The target compound’s cyanopyrazine and coumarin may limit solubility compared to HTL22562’s polar substituents .
Functional Group Analysis
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide?
- Methodology : Multi-step organic synthesis is typically employed. Key steps include:
- Coupling reactions : Formation of the piperidine-pyrazine linkage via nucleophilic substitution or Buchwald-Hartwig amination .
- Amide bond formation : Reaction between the activated chromene-3-carboxylic acid derivative (e.g., acid chloride) and the piperidin-4-ylmethyl amine intermediate under anhydrous conditions (e.g., DCM, DMF) with catalysts like DCC or HATU .
- Optimization : Control of reaction parameters (temperature: 0–60°C; pH: neutral to mildly basic) to prevent side reactions like hydrolysis of the cyanopyrazine group .
Q. How is the compound characterized to confirm structural integrity?
- Analytical techniques :
- NMR spectroscopy : 1H/13C NMR to verify amide bond formation, piperidine ring conformation, and chromene-oxo group positioning .
- Mass spectrometry (HRMS) : Confirmation of molecular weight (±5 ppm accuracy) and detection of impurities .
- X-ray crystallography : Resolves bond angles and stereochemistry of the piperidine and pyrazine moieties .
Q. What are preliminary strategies to assess the compound’s biological activity?
- Screening assays :
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination using dose-response curves .
- Cellular viability assays : MTT or CellTiter-Glo® in cancer cell lines to evaluate cytotoxicity .
- Receptor binding : Radioligand displacement studies (e.g., GPCR targets) with competitive binding protocols .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing side-product formation?
- Experimental design :
- Design of Experiments (DoE) : Multi-variable optimization (e.g., solvent polarity, catalyst loading, reaction time) using response surface methodology .
- Flow chemistry : Continuous-flow reactors for precise control of exothermic reactions (e.g., amide coupling) to enhance reproducibility and scalability .
- Byproduct analysis : LC-MS tracking of intermediates to identify degradation pathways (e.g., oxidation of the chromene ring) .
Q. How do structural modifications (e.g., linker length, substituents) impact bioavailability?
- Pharmacokinetic studies :
- In vitro assays : Parallel artificial membrane permeability (PAMPA) or Caco-2 cell models to predict intestinal absorption .
- In vivo profiling : Rodent studies with LC-MS/MS quantification of plasma/tissue concentrations. Rapid clearance observed in piperidine-4-carboxamide analogs may require PEGylation or prodrug strategies .
- Computational modeling : QSAR analysis to correlate logP, polar surface area, and bioavailability .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
- Hypothesis-driven approaches :
- Metabolic stability : Microsomal incubation (human/rat liver microsomes) to identify metabolic hotspots (e.g., CYP450-mediated oxidation of pyrazine) .
- Protein binding : Equilibrium dialysis to measure free fraction in plasma; high binding may reduce effective concentrations .
- Target engagement : PET imaging or CRISPR-based target validation in disease models to confirm mechanism .
Q. What computational tools are used to predict target proteins or off-target effects?
- Methodology :
- Molecular docking : AutoDock Vina or Schrödinger Suite for binding affinity prediction against kinases or nuclear receptors .
- Phylogenetic analysis : Compare binding pockets across protein families to assess selectivity (e.g., avoiding hERG channel inhibition) .
- Machine learning : ToxCast or DeepTox models to flag potential hepatotoxicity or genotoxicity .
Data Analysis and Interpretation
Q. How to statistically validate discrepancies in replicate experiments?
- Statistical framework :
- ANOVA : Compare inter-group variability (e.g., IC50 values across cell lines) with post-hoc Tukey tests .
- Bland-Altman plots : Assess agreement between technical replicates in pharmacokinetic studies .
- Power analysis : Determine sample size adequacy to avoid Type II errors in low-effect scenarios .
Q. What are best practices for documenting synthetic protocols and analytical data?
- Data management :
- Electronic Lab Notebooks (ELNs) : Structure-searchable entries with raw NMR/MS files and reaction parameters .
- FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via repositories like PubChem or ChEMBL .
Tables for Key Data
Table 1. Common Synthetic Intermediates and Their Purification Methods
| Intermediate | Purification Technique | Purity Threshold |
|---|---|---|
| Piperidine-pyrazine precursor | Column chromatography (SiO2, EtOAc/hexane) | ≥95% (HPLC) |
| Chromene-3-carboxylic acid | Recrystallization (EtOH/H2O) | ≥98% (NMR) |
Table 2. Comparative Bioavailability of Structural Analogs
| Analog | logP | Plasma Half-life (h) | Notes |
|---|---|---|---|
| Parent compound | 2.8 | 1.2 | Rapid hepatic clearance |
| PEGylated derivative | 1.5 | 4.7 | Improved renal excretion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
